molecular formula C29H31N3O6 B11084696 2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

Cat. No.: B11084696
M. Wt: 517.6 g/mol
InChI Key: VHFJPNRVWFBCPK-UHFFFAOYSA-N
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Description

2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dimethoxybenzyl group, a phenyl group, and an imidazolidinyl ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3,4-dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

    Formation of the imidazolidinyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the dimethoxybenzyl group: This is achieved through a substitution reaction, where the dimethoxybenzyl group is attached to the imidazolidinyl ring.

    Attachment of the phenyl group: This step involves another substitution reaction, where the phenyl group is introduced.

    Final acetamide formation: The final step involves the formation of the acetamide group through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups, potentially leading to the formation of new compounds.

    Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could result in simpler derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-fluorophenyl)acetamide
  • 2-[3-(3,4-Dimethoxybenzyl)-1-(4-methylphenyl)-2,5-dioxo-4-imidazolidinyl]-N-ethylacetamide

Uniqueness

What sets 2-[3-(3,4-Dimethoxybenzyl)-2,5-dioxo-1-phenyl-4-imidazolidinyl]-N-(4-propoxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups and the resulting unique properties

Properties

Molecular Formula

C29H31N3O6

Molecular Weight

517.6 g/mol

IUPAC Name

2-[3-[(3,4-dimethoxyphenyl)methyl]-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide

InChI

InChI=1S/C29H31N3O6/c1-4-16-38-23-13-11-21(12-14-23)30-27(33)18-24-28(34)32(22-8-6-5-7-9-22)29(35)31(24)19-20-10-15-25(36-2)26(17-20)37-3/h5-15,17,24H,4,16,18-19H2,1-3H3,(H,30,33)

InChI Key

VHFJPNRVWFBCPK-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4

Origin of Product

United States

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